molecular formula C20H19NO4 B2410889 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid CAS No. 1935170-13-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid

Cat. No.: B2410889
CAS No.: 1935170-13-0
M. Wt: 337.375
InChI Key: YURGDOUBZIDRBV-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C20H19NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected azetidine derivatives and various oxidized or reduced forms of the compound .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved include interactions with enzymes and other biomolecules during peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid
  • (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid is unique due to its specific structure, which includes a methyl group on the azetidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-20(18(22)23)11-21(12-20)19(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGDOUBZIDRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935170-13-0
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid
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